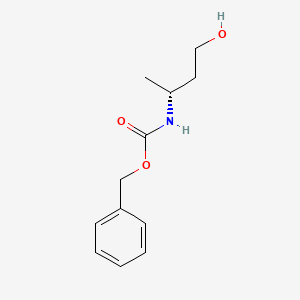

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (4-hydroxybutan-2-yl)carbamate” include a molecular weight of 189.25 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique

Antimycobacterial Activities

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate derivatives have been synthesized and evaluated for antimycobacterial activities. Certain derivatives, particularly those with free amino groups at C2 and a sulphonamide moiety, showed significant biological activity against M. tuberculosis. The antimycobacterial activity correlated with the lipophilicity of the compounds but not with the electronic effects of the substituents. These findings suggest the potential of this compound derivatives in antimycobacterial treatment, although they were found to be highly cytotoxic against certain cell lines (Moreth et al., 2014).

Enzyme Inhibition

A series of benzyl (4-hydroxybutan-2-yl)carbamate derivatives have been prepared and characterized for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The research indicated strong preferential inhibition of BChE by most compounds, with some being more active than clinically used drugs. These findings suggest the potential use of these derivatives as selective inhibitors for BChE, which could be beneficial in treating diseases where cholinesterase imbalance is a factor (Magar et al., 2021).

Agricultural Applications

Carbendazim and tebuconazole, derived from this compound, are used in agriculture to prevent and control fungal diseases. Research has shown that solid lipid nanoparticles and polymeric nanocapsules can be used as carrier systems, offering advantages like modified release profiles, reduced environmental and human toxicity, and improved transfer to the site of action. These advancements can lead to more effective and safer agricultural practices (Campos et al., 2015).

Synthesis and Structural Studies

Studies have been conducted on the synthesis of this compound derivatives as intermediates in the production of natural products with cytotoxic activity. These intermediates have potential applications in the development of new therapeutic agents. Additionally, structural studies, including X-ray crystallography, provide valuable insights into the molecular conformations and potential reactivity of these compounds (Tang et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDCAJWAPVPCFY-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

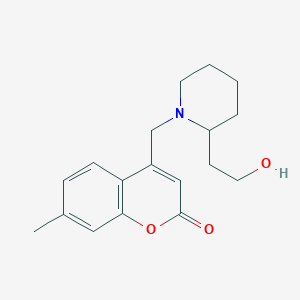

![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)